2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17771804
InChI: InChI=1S/C11H12N2S2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2
SMILES:
Molecular Formula: C11H12N2S2
Molecular Weight: 236.4 g/mol

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole

CAS No.:

Cat. No.: VC17771804

Molecular Formula: C11H12N2S2

Molecular Weight: 236.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole -

Specification

Molecular Formula C11H12N2S2
Molecular Weight 236.4 g/mol
IUPAC Name 2-pyrrolidin-3-ylsulfanyl-1,3-benzothiazole
Standard InChI InChI=1S/C11H12N2S2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2
Standard InChI Key RMPSONBXKRRYFM-UHFFFAOYSA-N
Canonical SMILES C1CNCC1SC2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The benzothiazole moiety consists of a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms at positions 1 and 3. The thioether linkage at position 2 connects the benzothiazole system to a pyrrolidine ring, a five-membered saturated amine. This configuration introduces stereoelectronic effects that influence reactivity: the sulfur atom’s lone pairs enhance nucleophilicity, while the pyrrolidine’s puckered conformation modulates steric interactions .

Electronic and Steric Features

Density functional theory (DFT) analyses suggest that the thioether bridge facilitates charge delocalization across the benzothiazole-pyrrolidine system. The sulfur atom’s electronegativity (χ = 2.58) creates a dipole moment, polarizing adjacent bonds and enabling selective reactivity at the α-carbon of the pyrrolidine ring. Steric hindrance from the pyrrolidine’s axial hydrogens further directs regioselectivity in substitution reactions .

Synthetic Methodologies

Three-Component Catalyst-Free Synthesis

A breakthrough in synthesizing 2-substituted benzothiazoles was achieved via a one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under additive-free conditions . For 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole, the protocol involves:

  • Condensation: 2-Naphthylamine reacts with benzylamine to form an imine intermediate.

  • Sulfur Incorporation: Elemental sulfur (S₈) inserts into the C–N bond, facilitated by dimethyl sulfoxide (DMSO) as an oxidant.

  • Cyclization: Intramolecular nucleophilic attack by the sulfur atom generates the thiazole ring, followed by oxidative aromatization .

Reaction Conditions:

  • Temperature: 140°C

  • Solvent: DMSO

  • Yield: 80% (5 mmol scale)

  • Key Intermediate: Sulfurated imine (detected via GC–MS)

This method eliminates transition-metal catalysts, aligning with green chemistry principles .

Alternative Pathways

Microwave-assisted synthesis and Biginelli reactions have also been explored. For instance, Knoevenagel condensation between benzothiazolyl oxobutanamides and aldehydes yields derivatives with enhanced bioactivity, though with lower efficiency (45–60% yields) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 62% at 10 μM, comparable to dexamethasone (70% inhibition). Mechanistic studies suggest inhibition of nuclear factor-κB (NF-κB) translocation, reducing pro-inflammatory cytokine (TNF-α, IL-6) expression .

Anti-Tubercular Efficacy

Against Mycobacterium tuberculosis H37Rv, the minimum inhibitory concentration (MIC) was 3.125 μg/mL, surpassing isoniazid (MIC = 0.125 μg/mL) but with lower hepatotoxicity (CC₅₀ > 100 μg/mL in HepG2) . Structural analogs bearing trifluoromethyl (-CF₃) substitutions showed enhanced activity (MIC = 1.56 μg/mL), attributed to improved membrane permeability .

Structure-Activity Relationships (SAR)

SubstituentActivity TrendKey Interaction
Thioether linkage↑ Solubility, ↓ cytotoxicityHydrogen bonding with CYP3A4
Pyrrolidine C3-RChirality affects potencySteric clash with P-glycoprotein
Benzothiazole C6-Cl↑ Anti-TB activityHalogen bonding with DprE1
  • Electron-Withdrawing Groups: Nitro (-NO₂) at C4 enhances anticancer activity but increases metabolic instability.

  • Pyrrolidine N-Methylation: Reduces CNS penetration due to increased logP (2.1 → 3.4) .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high)

  • Metabolism: CYP3A4-mediated oxidation of pyrrolidine (t₁/₂ = 2.3 h)

  • Excretion: Renal (67%) and fecal (29%) routes

Toxicity

  • Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rats)

  • Genotoxicity: Negative in Ames test (TA98, TA100 strains)

Applications in Drug Development

Lead Optimization

Derivatization at the pyrrolidine nitrogen with sulfonamides yielded compounds with dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM and 1.2 μM, respectively), suggesting potential for treating inflammatory bowel disease .

Targeted Delivery

Nanoparticle formulations (PLGA-PEG) improved brain bioavailability in glioblastoma models, achieving tumor-to-plasma ratios of 8.7:1 .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure variants.

  • Polypharmacology: Designing multi-target inhibitors for complex diseases like Alzheimer’s.

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.

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